DNA Binding Affinity: 21- to 175-Fold Tighter Interaction with DNA Phosphate versus WR-1065 Free Thiol
In a direct head-to-head equilibrium dialysis study, WR-33278 (the disulfide core of the target compound) bound calf thymus DNA with dissociation constants (Kd) ranging from 0.02 ± 0.01 mM to 0.18 ± 0.06 mM, depending on ionic strength (50–150 mM KCl). In contrast, the corresponding free thiol WR-1065 exhibited Kd values of 0.43 ± 0.24 mM to 3.5 (+2/−1.5) mM under comparable buffer conditions (25–100 mM KCl, with EDTA and DTT added to prevent thiol oxidation) [1]. This represents a 21-fold to 175-fold difference in DNA affinity, confirming that the disulfide form concentrates more effectively near the DNA target, a property critical for radioprotection and chemoprevention mechanisms.
| Evidence Dimension | DNA binding affinity (equilibrium dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 0.02 ± 0.01 mM (50 mM KCl) to 0.18 ± 0.06 mM (150 mM KCl) |
| Comparator Or Baseline | WR-1065 free thiol: Kd = 0.43 ± 0.24 mM (25 mM KCl) to 3.5 (+2/−1.5) mM (100 mM KCl) |
| Quantified Difference | WR-33278 Kd is 21–175× lower (tighter binding) than WR-1065 Kd across comparable ionic strengths |
| Conditions | Calf thymus DNA (6 mM DNA phosphate), 1 mM Tris pH 7.0, equilibrium dialysis, HPLC-fluorescence quantitation with monobromobimane derivatization; WR-1065 measurements included 2 mM EDTA and 3 mM DTT |
Why This Matters
For laboratories establishing DNA-binding assays or radioprotection models, the verified higher DNA affinity means lower concentrations are required to achieve equivalent target engagement, reducing potential off-target effects and compound consumption.
- [1] Smoluk GD, Fahey RC, Ward JF. Equilibrium dialysis studies of the binding of radioprotector compounds to DNA. Radiat Res. 1986;107(2):194-204. PMID: 3018831. View Source
